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MM120 Clinical Trial Overview

MM120 (lysergide D-tartrate) is an investigational drug being developed as a potential monotherapy for

Generalized Anxiety Disorder (GAD). Key late-stage clinical trials are designed to confirm its efficacy,

safety, and durability, without the use of co-occurring psychotherapy [1] [2].

The table below summarizes the core ongoing and completed clinical trials.

Trial
Name/Phase

Primary
Objective

Design & Arms
Primary
Endpoint &
Timing

Key
Enrollment/Status

Phase 2b [3] Dose-response

relationship

5 arms: 25 µg, 50

µg, 100 µg, 200
µg, Placebo

(1:1:1:1:1)

HAM-A change

from baseline
at Week 4

N=198; Completed

Phase 3:
VOYAGE [2] [4]

Efficacy and

safety vs.
placebo

2 arms: 100 µg vs.

Placebo (1:1)

HAM-A change

from baseline
at Week 12

Target ~200; Data

expected 2026
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Trial
Name/Phase

Primary
Objective

Design & Arms
Primary
Endpoint &
Timing

Key
Enrollment/Status

Phase 3:
PANORAMA [5]

[2] [4]

Efficacy, safety,
and dose-

response

3 arms: 50 µg, 100
µg, Placebo (2:1:2)

HAM-A change
from baseline

at Week 12

Target ~250; Data
expected 2026

Phase 3:
EMERGE (in
MDD) [2]

Efficacy in Major

Depressive
Disorder (MDD)

2 arms: 100 µg vs.

Placebo (1:1)

MADRS

change from
baseline at

Week 6

Target ≥140; Data

expected mid-2026

Quantitative Efficacy and Safety Data from Phase 2b

The Phase 2b trial provided key data supporting the dose selection for Phase 3 studies and demonstrated a

statistically significant dose-response relationship [3].

Efficacy and Clinical Response at Week 12 (Phase 2b) The 100 µg dose was selected for Phase 3 trials

based on a strong efficacy and tolerability profile [2].

Metric MM120 100 µg Cohort Placebo Group

HAM-A Reduction vs. Placebo (Week 12) 7.7-point greater reduction [2] -

Clinical Response (≥50% HAM-A Reduction) 65% [2] -

Remission (HAM-A Score ≤7) 48% [2] -

Dose-Response and Adverse Events (AE) at Week 4 (Phase 2b) Adverse events were dose-dependent,

predictable, and consistent with the known acute effects of lysergide [3].

Dose
Group

HAM-A LS Mean Difference vs. Placebo (at Week
4)

Most Common AEs
(Incidence)
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| 25 µg | -1.2 pts (95% CI: -6.0 to 3.5) [3] | Visual perceptual changes: 46.2% Nausea: 7.7% [3] | | 50 µg | -1.8

pts (95% CI: -7.6 to 4.0) [3] | Visual perceptual changes: 75.0% Nausea: 27.5% [3] | | 100 µg | -5.0 pts (95%

CI: -9.6 to -0.4) [3] | Visual perceptual changes: 92.5% Nausea: 40.0% [3] | | 200 µg | -6.0 pts (95% CI:

-9.8 to -2.0) [3] | Visual perceptual changes: 100% Nausea: 60.0% [3] | | Placebo | - | Visual perceptual

changes: 10.3% Nausea: 7.7% [3] |

Detailed Experimental Protocol

This section outlines the core methodology based on the Phase 2b and Phase 3 trial designs.

Study Design and Randomization

Design: Multicenter, randomized, double-blind, placebo-controlled [3] [5].
Intervention: Single administration of MM120 (orally disintegrating tablet, ODT) or placebo in a

controlled, monitored setting [2].
Dosing Session: Participants remain onsite for a minimum of 12 hours post-dose. A pre-specified

checklist is used to assess for early session conclusion, with 45% of the 100 µg group meeting
criteria at 8 hours [1].

Participant Eligibility Criteria (Inclusion)

Diagnosis: Primary diagnosis of moderate to severe GAD [3].
Symptom Severity: Baseline Hamilton Anxiety Rating Scale (HAM-A) score ≥20 [3].

Age: Adults aged 18 to 74 years [3] [1].

Blinding and Endpoint Assessment

Central Raters: Anxiety and depression endpoint assessments (like HAM-A) are conducted by

independent, blinded central raters to mitigate bias and address potential functional unblinding [3] [2].
Control Arms: The use of multiple active dose arms (e.g., 50 µg and 100 µg) helps to control for

participant and staff expectations [4].

Dosing Session Monitor (DSM) Role

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/40906494/
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://www.kcl.ac.uk/research/panorama-study-mm120-lsd-for-generalised-anxiety-disorder
https://www.aol.com/articles/mindmed-mnmd-q3-2025-earnings-230530829.html
https://resolve.cambridge.org/core/journals/european-psychiatry/article/mm120-lysergide-in-a-controlled-clinical-setting-treatment-of-generalized-anxiety-disorder-without-cooccurring-psychotherapeutic-intervention/EDDF1D7B6B7CA4AFACA01FFDCBB0B1C2
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://resolve.cambridge.org/core/journals/european-psychiatry/article/mm120-lysergide-in-a-controlled-clinical-setting-treatment-of-generalized-anxiety-disorder-without-cooccurring-psychotherapeutic-intervention/EDDF1D7B6B7CA4AFACA01FFDCBB0B1C2
https://pubmed.ncbi.nlm.nih.gov/40906494/
https://www.aol.com/articles/mindmed-mnmd-q3-2025-earnings-230530829.html
https://www.psychiatrictimes.com/view/mindmeds-phase-3-trials-of-mm120-for-generalized-anxiety-disorder-underway
https://www.smolecule.com/products/s534179?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Function: Two DSMs, qualified per FDA recommendations, are assigned to each participant [1].

Role: DSMs provide safety monitoring and non-directive support during the dosing session. Their
follow-up at Day 2, Week 1, and Week 2 post-dose focuses on safety and does not include

psychotherapeutic intervention [1].

Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the clinical trial workflow and the proposed

neurobiological mechanism of action for MM120.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 8 Tech Support

https://resolve.cambridge.org/core/journals/european-psychiatry/article/mm120-lysergide-in-a-controlled-clinical-setting-treatment-of-generalized-anxiety-disorder-without-cooccurring-psychotherapeutic-intervention/EDDF1D7B6B7CA4AFACA01FFDCBB0B1C2
https://resolve.cambridge.org/core/journals/european-psychiatry/article/mm120-lysergide-in-a-controlled-clinical-setting-treatment-of-generalized-anxiety-disorder-without-cooccurring-psychotherapeutic-intervention/EDDF1D7B6B7CA4AFACA01FFDCBB0B1C2
https://www.smolecule.com/products/s534179?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


MM120 GAD Clinical Trial Workflow

Screening & Consent
(HAM-A ≥20)

Randomization

Placebo 50 µg MM120 100 µg MM120

Single Dose Administration
(Monitored Session, ≥12 hrs)

Day 2 Follow-up
(DSM Safety Check)

Week 1 Follow-up
(DSM Safety Check)

Week 2 Follow-up
(DSM Safety Check)

Week 4 Assessment
(Primary Endpoint, HAM-A)

[Phase 2b]

Week 12 Assessment
(Primary Endpoint, HAM-A)

[Phase 3]
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Click to download full resolution via product page

Diagram 1: MM120 GAD Clinical Trial Workflow. DSM: Dosing Session Monitor. The primary endpoint is

at Week 4 for Phase 2b and Week 12 for Phase 3 [3] [1] [2].

Research suggests lysergide, a classic psychedelic, modulates brain networks by acting as a partial agonist at

the 5-HT2A serotonin receptor. The diagram below illustrates the hypothesized signaling pathway relevant to

its therapeutic effects in GAD [6].

Proposed MM120 Signaling in Neuronal Networks

MM120 (Lysergide)

5-HT2A Serotonin Receptor

GPCR Heteroreceptor
Complex Formation

Altered Intracellular
Signaling

Enhanced Synaptic & 
Volume Transmission

Increased Neural
Plasticity

Reduced Anxiety
Symptoms

Click to download full resolution via product page
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Diagram 2: Proposed MM120 Signaling Pathway. MM120 binding to the 5-HT2A receptor is hypothesized

to promote formation of G-protein coupled receptor (GPCR) heterocomplexes, altering signaling and

leading to changes in brain network activity and plasticity associated with therapeutic effects [6].

Discussion for Researchers

Monotherapy Design: The MM120 clinical program is notable for investigating the drug as a
monotherapy without adjunctive psychotherapy [1] [2]. This design simplifies the treatment model

and directly addresses FDA guidance on isolating drug effects.
Mitigating Functional Unblinding: The trials employ sophisticated designs to address the challenge

of functional unblinding in psychedelic research. Using multiple active dose arms and
independent, blinded central raters for endpoint assessment strengthens the validity of the

observed drug effects [3] [2] [4].
Durability of Response: A single administration of MM120 has shown a durable clinical response
lasting at least 12 weeks, suggesting potential for a paradigm shift in the long-term management of
GAD [2].
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[https://www.smolecule.com/products/b534179#mm120-generalized-anxiety-disorder-clinical-trial-

protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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